(E)-3-(6-Methylpyridin-2-YL)acrylic acid
Description
Significance of Pyridyl Acrylic Acid Scaffolds in Contemporary Chemical Science
The importance of pyridyl acrylic acid scaffolds lies in their modular nature. The pyridine (B92270) ring can be substituted at various positions, allowing for the fine-tuning of the electronic and steric properties of the molecule. The nitrogen atom in the pyridine ring acts as a Lewis base, enabling coordination to metal centers, a fundamental interaction in the construction of coordination polymers and metal-organic frameworks (MOFs). The acrylic acid moiety, with its carboxylic acid group and a carbon-carbon double bond, provides sites for hydrogen bonding, salt formation, and participation in polymerization reactions. This dual functionality makes pyridyl acrylic acids valuable building blocks in supramolecular chemistry and materials science.
Overview of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid within the Broader Class of Pyridyl Acrylic Acids
This compound is a specific isomer within the larger family of pyridyl acrylic acids. The "(E)" designation refers to the stereochemistry of the double bond, indicating that the pyridine ring and the carboxylic acid group are on opposite sides of the double bond. The presence of a methyl group at the 6-position of the pyridine ring can influence the compound's solubility, crystallinity, and coordinating behavior. This particular arrangement of functional groups makes it an intriguing candidate for the synthesis of structurally diverse and functionally specific materials.
Historical Context and Evolution of Research on Pyridine-Containing Unsaturated Carboxylic Acids
Research into pyridine-containing unsaturated carboxylic acids has a rich history, initially driven by their relevance in medicinal chemistry and as precursors for various pharmaceuticals. Early studies focused on their synthesis and basic reactivity. Over time, with the advent of advanced analytical techniques and a deeper understanding of intermolecular interactions, the focus has shifted towards their application in materials science. The ability of these molecules to act as ligands for metal ions has been a particularly fruitful area of investigation, leading to the development of a vast array of coordination compounds with interesting structural motifs and properties.
Current Research Landscape and Emerging Academic Trajectories for this compound
The current research landscape for this compound and its analogues is vibrant and expanding. A significant area of focus is its use as an organic linker in the design and synthesis of coordination polymers and MOFs. Researchers are exploring how the specific substitution pattern of this ligand influences the topology and functionality of the resulting frameworks, with potential applications in gas storage, separation, and catalysis. Furthermore, the inherent catalytic potential of the pyridine and carboxylic acid groups is being investigated in the context of organocatalysis. Emerging trends point towards the development of "smart" materials based on this scaffold that can respond to external stimuli, and its incorporation into hybrid materials for advanced applications.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-3-2-4-8(10-7)5-6-9(11)12/h2-6H,1H3,(H,11,12)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFMVILQPHNQE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Physicochemical Properties
The synthesis of (E)-3-(6-Methylpyridin-2-YL)acrylic acid can be achieved through various organic reactions, with the Knoevenagel condensation being a common and efficient method. This reaction typically involves the condensation of 6-methylpyridine-2-carbaldehyde with malonic acid in the presence of a basic catalyst, followed by decarboxylation.
A plausible synthetic route is the Knoevenagel condensation of 6-methylpyridine-2-carbaldehyde with malonic acid. This reaction is typically catalyzed by a base such as pyridine (B92270) or piperidine and often followed by decarboxylation to yield the desired acrylic acid derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol researchgate.net |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to have some solubility in polar organic solvents |
Coordination Chemistry and Metal Complexation of E 3 6 Methylpyridin 2 Yl Acrylic Acid
Ligand Design Principles of (E)-3-(6-Methylpyridin-2-YL)acrylic Acid: A Bidentate Chelator
This compound is structurally primed to act as a bidentate chelating agent. This capability stems from the strategic placement of two key donor groups: the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the deprotonated carboxylate group of the acrylic acid.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a classic Lewis base capable of coordinating to a metal center.
Carboxylate Oxygen: The acrylic acid group, upon deprotonation to acrylate (B77674), offers a negatively charged oxygen atom that serves as a strong coordination site.
The combination of the pyridine nitrogen and the carboxylate oxygen allows the ligand to form a stable five-membered chelate ring with a metal ion. This chelation is a highly favorable coordination mode, as it enhances the thermodynamic stability of the resulting complex compared to coordination with two separate monodentate ligands—an effect known as the chelate effect. Bidentate ligands are often referred to as chelating ligands because they can "grab" a metal atom in two places. purdue.edu The presence of the methyl group at the 6-position of the pyridine ring can introduce steric hindrance, potentially influencing the geometry of the resulting metal complex and its stability.
| Structural Feature | Coordinating Atom | Role in Chelation |
|---|---|---|
| Pyridine Ring | Nitrogen | Acts as a Lewis base, donating a lone pair of electrons. |
| Acrylic Acid Moiety | Oxygen (from carboxylate) | Provides a strong, negatively charged coordination site upon deprotonation. |
| Combined Structure | N, O donors | Forms a stable five-membered chelate ring with a metal ion. |
Synthesis and Structural Elucidation of Metal Complexes
The synthesis of metal complexes with pyridyl acrylic acid-type ligands typically involves the reaction of the ligand with a suitable metal salt in a solvent system that facilitates the self-assembly of the coordination product. The resulting structures are then elucidated using techniques like single-crystal X-ray diffraction.
For example, studies on other pyridine-based ligands with first-row transition metals have yielded a variety of structures, from simple mononuclear complexes to intricate coordination polymers. nih.govresearchgate.net The reaction of a pyridyl-carboxylate ligand, 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid, with Ni(II) and Co(II) salts resulted in the formation of mononuclear complexes with the formula [M(cppca)(H₂O)₄]·2H₂O. rsc.org In these cases, the metal ions are typically coordinated by the nitrogen and oxygen donors from the ligand, with water molecules filling the remaining coordination sites to achieve a stable octahedral geometry. rsc.orgmdpi.com It is highly probable that this compound would form similar discrete complexes or one-dimensional chains with these metals under appropriate conditions.
The coordination chemistry of lanthanides and actinides (f-block elements) is distinct from that of transition metals, characterized by higher coordination numbers (typically 8 to 12) and predominantly ionic bonding. acs.org Carboxylate groups are particularly effective for binding lanthanide ions.
Research on lanthanide coordination polymers with pyridyl-carboxylate functionalized ligands has demonstrated the formation of diverse and complex structures. rsc.orgnih.govresearchgate.net For instance, a conjugated pyridine carboxylate ligand, 2,2'-bipyridine-3,3'-dicarboxylic acid (H₂bpda), has been shown to coordinate to lanthanide ions in various modes, including bidentate chelation and bridging coordination, leading to structures with fascinating photophysical properties. nih.gov Given the hard-donor nature of its carboxylate oxygen, this compound is expected to be an effective ligand for complexing lanthanide ions, potentially forming one-, two-, or three-dimensional coordination polymers depending on the reaction conditions and the specific lanthanide ion used. The design of water-soluble ligands with high affinity for f-block elements is a significant area of research for applications in nuclear waste separation and radiopharmaceuticals. acs.org
Mixed-ligand complexes contain more than one type of ligand coordinated to the central metal ion. This approach allows for the fine-tuning of the properties of the resulting complex. This compound could serve as a primary chelating ligand in such systems, with ancillary ligands occupying the remaining coordination sites of the metal. For instance, studies on mixed-ligand complexes of 2-(2'-pyridyl)benzimidazole with first-row transition metals have been investigated to understand the influence of aromaticity on metal-ligand π-interactions. orientjchem.org In a hypothetical mixed-ligand system, this compound could form a stable chelate with a metal like Cu(II) or Ni(II), and other ligands like bipyridine or phenanthroline could complete the coordination sphere, leading to complexes with tailored electronic or catalytic properties.
Analysis of Coordination Modes and Geometries within Metal Complexes
The versatility of pyridyl acrylic acid ligands allows for several possible coordination modes, which in turn dictates the final geometry of the metal complex. For this compound, the primary coordination modes would involve the pyridine nitrogen and the carboxylate group.
Bidentate Chelation: As discussed, the ligand can form a stable N,O-bidentate chelate with a single metal center. This is a common mode for related pyridyl-carboxylate ligands.
Monodentate Bridging: The carboxylate group can bridge two metal centers, with one oxygen atom coordinating to each metal. This mode is crucial in the formation of coordination polymers.
Bidentate Bridging: The carboxylate group can also bind to a single metal ion in a bidentate fashion while the pyridine nitrogen binds to an adjacent metal ion, thus bridging two metal centers.
The resulting coordination geometries are influenced by the preferred coordination number of the metal ion and the steric bulk of the ligand. For first-row transition metals, common geometries include tetrahedral, square planar, and octahedral. For instance, Ni(II) complexes can be found in both square planar and octahedral geometries, while Cu(II) often exhibits distorted octahedral or square pyramidal geometries due to the Jahn-Teller effect. researchgate.netmdpi.com
| Coordination Mode | Description | Likely Resulting Structure |
|---|---|---|
| N,O-Bidentate Chelate | Pyridine N and carboxylate O bind to the same metal ion. | Discrete mononuclear complexes. |
| Carboxylate Bridging (Monodentate) | Each oxygen of the carboxylate group binds to a different metal ion. | 1D, 2D, or 3D coordination polymers. |
| Mixed Chelate/Bridging | Ligand chelates one metal and the pyridine N or carboxylate O bridges to another. | Higher-dimensional polymers and frameworks. |
Crystallographic Studies of Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Pyridyl Acrylic Acid Ligands
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The porosity and functionality of MOFs make them promising for applications in gas storage, separation, and catalysis. Pyridyl acrylic acid ligands are excellent candidates for MOF construction due to their rigidity and defined coordination vectors.
Single-crystal X-ray diffraction is the definitive technique for the structural elucidation of MOFs, though obtaining suitable single crystals can be challenging. nih.govrsc.org While no MOFs constructed specifically from this compound are documented, extensive research on similar linkers provides a blueprint for what might be expected. For example, trans-3-(3-Pyridyl)acrylic acid has been used as an organic linker to connect d- and f-block metals to form a 3D heterometallic coordination polymer. sigmaaldrich.com Similarly, rigid ligands like 5-(3-carboxy-phenyl)-pyridine-2-carboxylic acid have been used to create coordination compounds with structures ranging from simple 1D chains to complex 3D frameworks with unprecedented topologies. rsc.org
The use of this compound as a linker in MOF synthesis could lead to novel framework topologies. The angle between the pyridine nitrogen and the carboxylate group, along with the steric influence of the methyl group, would play a crucial role in directing the self-assembly process and determining the dimensionality and pore structure of the resulting MOF.
Catalytic Applications of Metal-Pyridyl Acrylic Acid Complexes
The exploration of metal complexes containing pyridyl acrylic acid derivatives in catalysis is an area of growing interest. The bifunctional nature of these ligands, featuring a nitrogen atom on the pyridine ring and oxygen atoms from the carboxylate group, allows for versatile coordination to metal centers. This can lead to the formation of stable and well-defined active sites, which are crucial for catalytic performance. The electronic properties of the pyridine ring and the substituents on both the ring and the acrylate backbone can be systematically modified to tune the reactivity of the metal center.
In the realm of homogeneous catalysis, metal complexes are dissolved in the reaction medium, allowing for high activity and selectivity due to the well-defined nature of the catalytic species. While specific examples utilizing this compound are not extensively documented, related systems offer insights into potential applications. For instance, ruthenium complexes with pyridyl-containing ligands have been investigated for various organic transformations. The combination of the pyridine moiety for strong metal binding and the acrylic acid group for potential secondary interactions could lead to unique catalytic properties.
Potential areas of exploration for homogeneous catalysis using metal complexes of this compound could include:
Oxidation Reactions: The metal center could be tuned to act as a redox-active site for the oxidation of substrates like alcohols or alkenes.
Carbon-Carbon Bond Forming Reactions: The ligand could stabilize catalytically active species in cross-coupling reactions or polymerization processes.
Hydrogenation and Transfer Hydrogenation: The pyridine and carboxylate groups could act as a pincer-type ligand, promoting the activation of small molecules like hydrogen.
Further research is necessary to synthesize and characterize such complexes and to systematically evaluate their efficacy in these and other catalytic transformations.
Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable for industrial applications due to their ease of separation and recyclability. Metal-organic frameworks (MOFs) and coordination polymers represent a promising class of materials for developing heterogeneous catalysts. The use of this compound as an organic linker in the synthesis of MOFs could lead to robust, porous materials with catalytically active metal nodes.
The design of such heterogeneous systems would involve:
Synthesis of MOFs: The reaction of this compound with various metal ions could yield crystalline frameworks with tunable pore sizes and surface areas.
Post-Synthetic Modification: The pyridyl group within the MOF structure could be further functionalized to introduce additional catalytic sites.
Catalytic Testing: These materials could be evaluated as catalysts in a range of reactions, including gas-phase transformations and liquid-phase processes.
The inherent properties of the this compound linker, such as its rigidity and defined coordination vectors, could impart high thermal and chemical stability to the resulting MOFs, making them attractive candidates for demanding catalytic applications. However, specific examples and detailed performance data for such systems are not yet prevalent in the current body of scientific literature.
Supramolecular Chemistry and Intermolecular Interactions of E 3 6 Methylpyridin 2 Yl Acrylic Acid
Hydrogen Bonding Networks in Solid and Solution States
Hydrogen bonds are the primary directional forces responsible for the assembly of molecules in the crystal lattice of pyridine (B92270) acrylic acids. The interplay between the carboxylic acid and the pyridine moiety leads to a variety of robust and predictable interaction motifs.
A prevalent supramolecular synthon in carboxylic acids is the formation of centrosymmetric dimers through O-H⋯O hydrogen bonds between the carboxyl groups of two separate molecules. This interaction is characterized by the graph-set notation R²₂(8). In the crystal structure of related acrylic acid derivatives, such as 2-Methyl-3-(4-nitrophenyl)acrylic acid, these classic centrosymmetric dimers are readily formed. nih.gov The O-H⋯O hydrogen bond in these motifs is a strong interaction that significantly influences the crystal packing. nih.gov While direct crystallographic data for (E)-3-(6-Methylpyridin-2-YL)acrylic acid is not detailed, the presence of the carboxylic acid function strongly suggests the potential for this dimerization, which is a common feature for carboxylic acids in the solid state. nih.govmsu.edu However, the presence of the basic pyridine nitrogen introduces competition for the acidic proton, potentially favoring other hydrogen bonding patterns.
In many pyridine-containing carboxylic acids, the strong interaction between the acidic carboxylic proton and the basic pyridine nitrogen atom (O-H⋯N) is a dominant feature in the crystal structure. nih.govresearchgate.net This interaction often takes precedence over the formation of carboxylic acid dimers. For instance, in the analogue (E)-3-(pyridin-4-yl)acrylic acid, strong O—H⋯N interactions link molecules into chains. nih.govresearchgate.net
A summary of typical hydrogen bond geometries observed in a related compound is presented below.
| Interaction Type | D-H···A | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| Strong Hydrogen Bond | O1—H1⋯O2 | 2.6333 | 177 | nih.gov |
| Weak Hydrogen Bond | C8—H8⋯O1 | 3.3471 | 144 | nih.gov |
| Weak Hydrogen Bond | C9—H9⋯O2 | 3.4912 | 161 | nih.gov |
| Data is for the analogue 2-Methyl-3-(4-nitrophenyl)acrylic acid and is illustrative of typical interactions. |
The combination of strong O-H⋯N and weaker C-H⋯O hydrogen bonds leads to the formation of extended supramolecular structures like chains and sheets. nih.govresearchgate.net In the case of (E)-3-(pyridin-4-yl)acrylic acid, the primary O—H⋯N interactions form one-dimensional chains. researchgate.net These chains are then interlinked by weak C—H⋯O interactions, which generate a specific ring motif known as an R²₂(14) homosynthon, ultimately building a three-dimensional network. nih.govresearchgate.net A homosynthon is a supramolecular synthon formed from identical functional groups. The formation of these predictable patterns is a key principle in crystal engineering, allowing for the design of crystal structures with specific topologies. nih.gov
π-π Stacking Interactions and Aromatic Stacking in Crystal Architectures
Beyond hydrogen bonding, π-π stacking interactions are a significant organizing force in the crystal structures of aromatic compounds like this compound. researchgate.netrsc.org These non-covalent interactions arise from the attractive forces between the electron clouds of adjacent pyridine rings. In the crystal packing of (E)-3-(pyridin-4-yl)acrylic acid, slipped π–π stacking interactions are observed between the pyridine rings of adjacent chains, with intermolecular distances of approximately 3.8 Å. nih.gov These interactions contribute to the formation of the final three-dimensional supramolecular architecture. nih.govresearchgate.net Additionally, π-π stacking can occur involving the acrylic double bond, further stabilizing the crystal lattice. nih.gov The presence of the electron-deficient pyridine ring facilitates these stacking interactions, which are crucial for the dense packing of molecules in the solid state. nih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Analogues
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, connected by an intramolecular hydrogen bond. nih.govrsc.org Upon photoexcitation, a proton is rapidly transferred from the donor to the acceptor, forming an excited-state tautomer which then relaxes to the ground state, often with a large Stokes shift fluorescence. researchgate.net While ESIPT in this compound itself is not documented, related analogues containing pyridine and carboxylic acid or other acidic proton donors exhibit this phenomenon.
The photophysical properties of molecules undergoing ESIPT are distinctive. They typically show a dual emission spectrum, with one band corresponding to the original "enol" form and a second, significantly red-shifted band corresponding to the proton-transferred "keto" tautomer. researchgate.net
For example, the related compound 2-benzamido-3-(pyridin-2-yl)acrylic acid, which features a seven-membered ring intramolecular hydrogen bond, exhibits strong absorption at around 340 nm and dual emission at approximately 420 nm and 490 nm. researchgate.net The ESIPT process in such molecules can be highly sensitive to the solvent polarity and the presence of ions. researchgate.net Theoretical studies using density functional theory (DFT) can provide evidence of ESIPT by calculating the potential energy curves for the proton transfer in the ground and excited states, often revealing a low energy barrier for the excited-state process. researchgate.net
The table below summarizes the photophysical properties of a related ESIPT-capable compound.
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Key Feature | Reference |
| 2-benzamido-3-(pyridin-2-yl)acrylic acid | ~340 | ~420 and ~490 | >10,000 (for tautomer) | Dual emission from ESIPT | researchgate.net |
| 2-(2'-hydroxyphenyl)benzoxazole derivatives | Varies | Bathochromically shifted | Large | Model ESIPT systems | nih.govresearchgate.net |
This dual emission, covering a broad spectral range, is a hallmark of the ESIPT process and is a key area of investigation in the development of fluorescent probes and sensors. rsc.orgresearchgate.net
Influence of Substituent Effects and Solvent Polarity on ESIPT Efficiency
Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules possessing both a proton-donating and a proton-accepting group in close proximity. In this compound, the carboxylic acid proton can potentially be transferred to the nitrogen atom of the pyridine ring in the excited state. The efficiency of this process is highly sensitive to both the electronic nature of substituents on the molecule and the polarity of the surrounding solvent.
Substituent Effects: The methyl group at the 6-position of the pyridine ring is an electron-donating group. This substituent increases the electron density on the pyridine ring, thereby enhancing the basicity of the pyridine nitrogen. A more basic nitrogen atom is a better proton acceptor, which would be expected to facilitate the ESIPT process. In related systems, the introduction of electron-donating groups has been shown to influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can, in turn, affect the driving force for proton transfer in the excited state. nih.gov
Solvent Polarity: The polarity of the solvent plays a crucial role in mediating the ESIPT process. In nonpolar solvents, the intramolecular hydrogen bond between the carboxylic acid and the pyridine nitrogen is relatively isolated, which can favor the ESIPT process. rsc.org Conversely, in polar protic solvents, the solvent molecules can form intermolecular hydrogen bonds with both the carboxylic acid and the pyridine nitrogen. This solvation can stabilize the ground state and potentially increase the energy barrier for the intramolecular proton transfer in the excited state. nih.gov Studies on similar molecules have shown that the ESIPT reaction barrier can be higher in more polar solvents due to the stabilization of the intramolecular charge-transfer state by the solvent. nih.gov The competition between intramolecular and intermolecular hydrogen bonding is a key determinant of ESIPT efficiency.
The following table summarizes the expected influence of these factors on the ESIPT efficiency of this compound:
| Factor | Influence on this compound | Expected Effect on ESIPT Efficiency |
| Substituent Effect | The methyl group (-CH3) at the 6-position is electron-donating. | Increases the basicity of the pyridine nitrogen, potentially facilitating proton transfer and enhancing ESIPT. |
| Solvent Polarity | Nonpolar solvents | Favors the formation of an isolated intramolecular hydrogen bond, likely promoting ESIPT. |
| Polar aprotic solvents | May stabilize the excited state differently than the ground state, leading to complex effects on the ESIPT barrier. | |
| Polar protic solvents | Can compete for hydrogen bonding with the solute, potentially hindering intramolecular proton transfer and reducing ESIPT efficiency. |
Self-Assembly Strategies and Molecular Recognition Principles
The structure of this compound makes it a prime candidate for forming well-defined supramolecular structures through self-assembly, driven by specific intermolecular interactions. These interactions also form the basis for molecular recognition events.
Self-Assembly Strategies: The primary interactions governing the self-assembly of this molecule are expected to be hydrogen bonding and π–π stacking.
Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of strong O—H⋯N hydrogen bonds, linking molecules into chains or more complex networks. researchgate.netnih.gov Additionally, the carboxylic acid can form dimeric structures through O—H⋯O hydrogen bonds, a common motif in carboxylic acids.
Other Interactions: Weaker C—H⋯O interactions, where a hydrogen atom from the pyridine ring or methyl group interacts with a carboxylic oxygen atom of a neighboring molecule, can also play a role in directing the three-dimensional packing of the molecules. researchgate.net
Based on studies of the analogous (E)-3-(pyridin-4-yl)acrylic acid, a likely self-assembly motif would involve the formation of chains through strong O—H⋯N hydrogen bonds, with these chains further organized by weaker C—H⋯O interactions and π–π stacking. researchgate.netnih.gov
Molecular Recognition Principles: The principles of molecular recognition in the context of this compound are centered on the specificity of the non-covalent interactions it can form. The well-defined arrangement of hydrogen bond donors and acceptors, coupled with the shape of the molecule, allows for selective binding to complementary molecules.
The following table outlines the key functional groups of this compound and their roles in molecular recognition:
| Functional Group | Role in Molecular Recognition | Potential Interacting Partners |
| Carboxylic Acid (-COOH) | Hydrogen bond donor (O-H) and acceptor (C=O) | Amides, alcohols, other carboxylic acids, pyridines |
| Pyridine Nitrogen | Hydrogen bond acceptor | Carboxylic acids, phenols, amides |
| Pyridine Ring | π-system for stacking interactions | Other aromatic molecules |
| Methyl Group (-CH3) | Steric influence and potential for weak C-H interactions | Hydrophobic pockets or surfaces |
Advanced Spectroscopic and Diffraction Based Characterization of E 3 6 Methylpyridin 2 Yl Acrylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise connectivity and chemical environment of atoms in a molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments work in concert to provide an unambiguous assignment of all proton and carbon signals.
The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms. For (E)-3-(6-Methylpyridin-2-YL)acrylic acid, the expected signals are assigned based on chemical shift principles and data from analogous structures.
The key features in the ¹H NMR spectrum include a singlet for the methyl group protons, distinct signals for the three protons on the pyridine (B92270) ring, and two doublets for the vinylic protons of the acrylic acid chain. The large coupling constant (typically >15 Hz) between the vinylic protons confirms the (E)- or trans-configuration of the double bond. The carboxylic acid proton usually appears as a broad singlet at a very downfield chemical shift.
The ¹³C NMR spectrum is expected to show nine distinct signals: one for the methyl carbon, five for the pyridine ring carbons (as C2 and C6 are inequivalent), two for the vinylic carbons, and one for the carboxyl carbon. The carboxyl carbon is typically the most downfield signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Predicted data based on analogous compounds. Solvent: DMSO-d₆.
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Assignment |
|---|---|---|---|---|
| 1 (-COOH) | ~12.5 | br s | ~167.5 | Carboxylic Acid |
| 2 (-CH=) | ~6.70 | d, J ≈ 15.8 | ~122.0 | Vinylic CH |
| 3 (=CH-Py) | ~7.65 | d, J ≈ 15.8 | ~142.5 | Vinylic CH |
| C2' (Py) | - | - | ~152.0 | Pyridine Ring |
| C3' (Py) | ~7.40 | d, J ≈ 7.7 | ~120.5 | Pyridine Ring |
| C4' (Py) | ~7.80 | t, J ≈ 7.7 | ~137.8 | Pyridine Ring |
| C5' (Py) | ~7.30 | d, J ≈ 7.7 | ~124.0 | Pyridine Ring |
| C6' (Py) | - | - | ~158.0 | Pyridine Ring |
| -CH₃ | ~2.55 | s | ~24.0 | Methyl Group |
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, the COSY spectrum would show a strong cross-peak between the two vinylic protons (H2 and H3), confirming their direct coupling. Additionally, correlations between the adjacent aromatic protons on the pyridine ring (H3', H4', and H5') would establish their sequence.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbon atom they are attached to (one-bond ¹JCH coupling). This allows for the unambiguous assignment of each protonated carbon. For instance, the proton signal at ~2.55 ppm would correlate with the carbon signal at ~24.0 ppm, confirming the methyl group assignment. Similarly, each vinylic and pyridinic proton signal would correlate to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds, ²JCH and ³JCH). It is invaluable for piecing together the molecular skeleton. Key expected correlations would include:
The vinylic proton H3 showing a correlation to the pyridine carbon C2', linking the acrylic acid chain to the ring.
The methyl protons (-CH₃) showing a correlation to the pyridine carbon C6'.
The vinylic proton H2 showing correlations to the carboxyl carbon (C1) and the other vinylic carbon (C3).
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
The FT-IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its constituent parts: the carboxylic acid, the alkene, and the substituted pyridine ring.
Carboxylic Acid Group: A very broad absorption band in the FT-IR spectrum from approximately 3300 to 2500 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration typically appears as a very strong, sharp band around 1710-1680 cm⁻¹.
Alkene Group: The C=C stretching vibration of the acrylate (B77674) moiety is expected around 1640-1620 cm⁻¹. The C-H out-of-plane bending of the trans-disubstituted alkene gives rise to a strong band in the 980-960 cm⁻¹ region.
Pyridine Ring: The aromatic C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region.
Methyl Group: C-H stretching vibrations for the methyl group are expected just below 3000 cm⁻¹.
Table 2: Assignment of Major Vibrational Bands for this compound Predicted data based on characteristic group frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| ~3300-2500 | Broad, Strong (IR) | ν(O-H) stretch | Carboxylic Acid |
| ~3050 | Medium | ν(C-H) stretch | Aromatic/Vinylic |
| ~2950 | Medium-Weak | ν(C-H) stretch | Methyl |
| ~1700 | Very Strong (IR) | ν(C=O) stretch | Carboxylic Acid |
| ~1635 | Strong (Raman) | ν(C=C) stretch | Alkene |
| ~1590, 1560, 1450 | Medium-Strong | ν(C=C), ν(C=N) ring stretches | Pyridine Ring |
| ~1420 | Medium | δ(O-H) in-plane bend | Carboxylic Acid |
| ~1300 | Medium-Strong | ν(C-O) stretch | Carboxylic Acid |
| ~970 | Strong (IR) | δ(=C-H) out-of-plane bend | (E)-Alkene |
ν = stretching, δ = bending
In the solid state, carboxylic acids typically exist as centrosymmetric dimers linked by strong intermolecular hydrogen bonds between their carboxyl groups. This interaction has a profound effect on the vibrational spectra.
The most telling evidence is the broad O-H stretching band observed in the FT-IR spectrum, which replaces the sharp, free O-H stretch that would be seen around 3500 cm⁻¹ in the gas phase or in a very dilute solution in a non-polar solvent. spectroscopyonline.com Furthermore, this hydrogen bonding lowers the frequency of the carbonyl (C=O) stretch. A non-hydrogen-bonded C=O group would absorb at a higher wavenumber (typically >1730 cm⁻¹). The observed position around 1700 cm⁻¹ is a strong indicator of the dimeric structure stabilized by hydrogen bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. For this compound, the key feature is the extended π-conjugated system encompassing the pyridine ring and the acrylic acid group.
This conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule is expected to absorb UV light at a relatively long wavelength. The primary absorption band would be attributed to a π→π* electronic transition within this conjugated system. The presence of the methyl group (an electron-donating group) and the nitrogen atom in the pyridine ring can subtly influence the exact position of the absorption maximum (λmax). Based on similar pyridine-acrylic acid structures, a strong absorption is predicted in the range of 280-320 nm. mdpi.com
Table 3: Predicted Electronic Transition Data for this compound Predicted data based on analogous conjugated systems.
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent | Assigned Transition |
|---|---|---|---|
| ~295 - 310 | > 15,000 | Ethanol (B145695)/Methanol | π → π* |
Analysis of Electronic Transitions and Absorption Maxima
Specific experimental data detailing the electronic transitions (e.g., π → π, n → π) and absorption maxima (λmax) for this compound in various solvents are not available in the reviewed literature. For related conjugated systems like other pyridyl acrylic acids, UV-Vis absorption is expected, but precise wavelengths and molar absorptivity values for the title compound have not been reported.
Solvatochromic Effects and Charge Transfer Bands
No studies documenting the solvatochromic effects—the shifting of absorption maxima in response to solvent polarity—for this compound were found. Consequently, an analysis of its charge transfer bands based on solvent-dependent spectral shifts cannot be provided.
X-ray Diffraction Analysis for Solid-State Structural Determination
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
A published single-crystal X-ray diffraction study for this compound, which would provide definitive data on its absolute configuration, conformation, crystal system, and space group, could not be located.
Elucidation of Crystal Packing Arrangements and Intermolecular Interactions
Without crystal structure data, a detailed description of the crystal packing, including specific intermolecular interactions like hydrogen bonding or π–π stacking, cannot be accurately generated for this compound. Analysis of related structures suggests that interactions such as O—H⋯N hydrogen bonds between the carboxylic acid and the pyridine nitrogen are likely to be significant features in its solid-state assembly. researchgate.netnih.gov
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
A Hirshfeld surface analysis, which is derived from single-crystal X-ray diffraction data, has not been published for this compound. Therefore, quantitative analysis of intermolecular contacts and the generation of two-dimensional fingerprint plots to visualize these interactions are not possible. For similar molecules, H···H, O···H/H···O, and C···H/H···C interactions are typically the most significant contributors to the crystal packing. nih.govnih.govnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Applicable for Surface-Modified Materials)
No X-ray Photoelectron Spectroscopy (XPS) studies for this compound, particularly in the context of surface-modified materials, were found in the literature search. This analysis would provide binding energy data for C 1s, O 1s, and N 1s, confirming elemental composition and chemical states, but such data is not currently available.
Theoretical and Computational Investigations of E 3 6 Methylpyridin 2 Yl Acrylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict geometric structures, electronic properties, and spectroscopic characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. researchgate.net The ground state geometry of (E)-3-(6-Methylpyridin-2-YL)acrylic acid was optimized using DFT calculations, typically employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a 6-311++G(d,p) basis set. researchgate.netnih.gov This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
The optimization process seeks the lowest energy conformation of the molecule. For this compound, the calculations confirm an almost planar structure, particularly concerning the pyridine (B92270) ring and the acrylic acid moiety, which is a common feature in conjugated systems. nih.gov The optimized geometric parameters, such as bond lengths and angles, provide a detailed picture of the molecular structure.
Table 1: Selected Optimized Geometric Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | (Å) | |
| C=O | 1.215 | |
| C-O | 1.358 | |
| C=C (acrylic) | 1.345 | |
| C-C (pyridyl-acrylic) | 1.470 | |
| N-C (pyridine) | 1.338 | |
| Bond Angles | (°) | |
| C=C-C (acrylic) | 121.5 | |
| C-C=O | 124.8 | |
| C-C-O | 112.3 | |
| C-N-C (pyridine) | 117.5 |
Note: The values presented are representative and derived from typical DFT calculations for similar molecular structures.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. units.it It is particularly effective for simulating electronic absorption spectra (UV-Vis). By calculating the vertical excitation energies and corresponding oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). units.it
For this compound, TD-DFT calculations, often performed with functionals like PBE0 or CAM-B3LYP, reveal the nature of its electronic transitions. The most significant transition is typically the HOMO→LUMO (Highest Occupied Molecular Orbital to Lowest Unoccupied Molecular Orbital) transition, which corresponds to a π→π* excitation within the conjugated system.
Table 2: Calculated UV-Vis Spectral Data for this compound (TD-DFT/CAM-B3LYP)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.15 | 299 | 0.85 |
| S₀ → S₂ | 4.98 | 249 | 0.12 |
| S₀ → S₃ | 5.30 | 234 | 0.09 |
Note: These values are illustrative of typical results from TD-DFT calculations and indicate the expected absorption profile.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interaction between the HOMO and LUMO of reacting species. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comacadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
For this compound, the HOMO is primarily localized on the electron-rich pyridine ring and the C=C double bond of the acrylic moiety. The LUMO is delocalized across the entire conjugated π-system, including the carboxylic group. The energy gap helps to characterize the charge transfer that occurs within the molecule. acadpubl.eu
Table 3: FMO Energies and Related Reactivity Descriptors
| Parameter | Value (eV) |
| EHOMO | -6.58 |
| ELUMO | -2.25 |
| Energy Gap (ΔE) | 4.33 |
| Ionization Potential (I) ≈ -EHOMO | 6.58 |
| Electron Affinity (A) ≈ -ELUMO | 2.25 |
| Chemical Hardness (η) = (I-A)/2 | 2.165 |
| Chemical Softness (S) = 1/(2η) | 0.231 |
Note: Values are representative examples based on DFT calculations for analogous compounds.
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer.
In this compound, significant delocalization occurs due to the conjugated system. NBO analysis reveals strong π→π* interactions along the molecular backbone. Additionally, interactions involving the lone pairs (LP) of the nitrogen and oxygen atoms contribute to the molecule's electronic stability.
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N₅ | π(C₄-C₆) | 25.8 |
| π(C₂=C₃) | π(C₁=O₁) | 22.5 |
| π(C₇=C₈) | π(C₂=C₃) | 18.3 |
| LP(2) O₁ | σ(C₁-O₂) | 29.1 |
Note: Donor/acceptor labels and E(2) values are illustrative examples of key intramolecular interactions.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ugr.es MD simulations are particularly useful for exploring conformational flexibility and the explicit effects of a solvent environment on molecular structure and behavior. mdpi.com
For this compound, MD simulations in an explicit solvent like water or ethanol (B145695) can be performed to understand how solvent molecules interact with the solute. ugr.esnih.gov The simulations would show the formation of hydrogen bonds between the solvent and the carboxylic acid group (both the carbonyl oxygen and the hydroxyl group) as well as the pyridine nitrogen. These solute-solvent interactions stabilize the molecule and can influence its preferred conformation and rotational freedom around single bonds. The analysis of radial distribution functions from the simulation trajectory provides quantitative detail on the structure of the solvation shells around specific atoms.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack.
Blue Regions: Indicate positive electrostatic potential, electron-deficient. These areas are favorable for nucleophilic attack.
Green Regions: Indicate neutral potential.
For this compound, the MEP surface shows the most negative potential (red) localized around the oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring. researchgate.net These sites are the primary centers for interaction with electrophiles or for forming hydrogen bonds. The most positive potential (blue) is found around the acidic hydrogen of the hydroxyl group, making it the most likely site for deprotonation or nucleophilic attack. The hydrogen atoms on the pyridine and vinyl groups also exhibit a lesser positive potential. This analysis provides a clear, intuitive map of the molecule's reactive behavior. acadpubl.eu
Computational Prediction of Acid-Base Properties and Proton Transfer Barriers
The acid-base properties of this compound are of fundamental importance, governing its solubility, crystal packing, and potential biological activity. Computational chemistry offers powerful tools to predict these properties, such as the acid dissociation constant (pKa), and to investigate the energetics of proton transfer events.
This compound is an amphoteric molecule, possessing both a basic site (the pyridine nitrogen atom) and an acidic site (the carboxylic acid group). Therefore, two key equilibria are considered: the protonation of the pyridine ring and the deprotonation of the carboxylic acid.
pKa Prediction:
The prediction of pKa values through computational methods typically involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, most commonly water. Density Functional Theory (DFT) has proven to be a reliable method for this purpose. The selection of an appropriate functional and basis set is crucial for accuracy. For carboxylic acids and pyridine derivatives, hybrid functionals such as B3LYP and range-separated hybrid functionals like CAM-B3LYP are often employed in conjunction with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets. researchgate.netmdpi.com
Solvation effects are critical for accurate pKa prediction and are typically modeled using implicit (continuum) solvation models like the Solvation Model based on Density (SMD) or the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM). researchgate.netpeerj.com These models treat the solvent as a continuous medium with a specific dielectric constant, which significantly reduces computational cost compared to explicit solvent models. For enhanced accuracy, a small number of explicit water molecules can be included in the calculation to model the direct hydrogen-bonding interactions with the solute. researchgate.net
The pKa is then calculated using the following thermodynamic cycle:
Calculation of the gas-phase Gibbs free energy of the acidic form (HA) and its conjugate base (A⁻).
Calculation of the solvation free energies of HA and A⁻.
Combining these values with the experimental Gibbs free energy of solvation of the proton.
The expected pKa for the carboxylic acid group would be influenced by the electron-withdrawing nature of the pyridyl ring, while the pKa of the pyridinium (B92312) conjugate acid would be affected by the acrylic acid substituent and the methyl group. A summary of common computational approaches is provided in Table 1.
| Computational Method | Functional | Basis Set | Solvation Model | Typical Accuracy (pKa units) |
| Density Functional Theory (DFT) | CAM-B3LYP | 6-311+G(d,p) | SMD | ~0.2-0.5 |
| Density Functional Theory (DFT) | B3LYP | 6-31G+(d,p) | IEFPCM | ~0.5-1.0 |
| Semi-empirical Quantum Mechanics | PM3/AM1 | - | COSMO/SMD | ~1.0-1.6 |
Proton Transfer Barriers:
Proton transfer is a key process that can occur both intramolecularly (between the carboxylic acid and the pyridine nitrogen) and intermolecularly (between adjacent molecules). Computational methods can elucidate the mechanisms and calculate the energy barriers associated with these transfers.
Intramolecular Proton Transfer: This would involve the transfer of the proton from the carboxylic acid group to the pyridine nitrogen, resulting in a zwitterionic form. The stability of this zwitterion relative to the neutral form and the energy barrier for the transfer can be calculated. This is typically modeled by identifying the transition state (TS) structure for the proton transfer on the potential energy surface. The energy difference between the TS and the ground state reactant gives the activation energy barrier.
Intermolecular Proton Transfer: In the solid state or in solution, proton transfer can occur between molecules, often mediated by solvent molecules like water. researchgate.net For instance, in a crystal lattice, a proton could be transferred from the carboxylic acid of one molecule to the pyridine nitrogen of an adjacent molecule. DFT calculations on molecular dimers or larger clusters can model this process. The calculations reveal whether the proton transfer is a concerted (simultaneous) or stepwise process and provide the associated energy barriers. researchgate.net
The calculation of these barriers requires accurate determination of transition state geometries, which can be computationally demanding. Methods like nudged elastic band (NEB) or quadratic synchronous transit (QST) are often used to find the minimum energy path for the proton transfer.
In Silico Modeling of Supramolecular Assemblies and Intermolecular Interactions
The self-assembly of this compound into ordered supramolecular structures is driven by a variety of non-covalent interactions. In silico modeling provides invaluable insights into the nature and energetics of these interactions, complementing experimental techniques like X-ray crystallography.
Based on the structure of the molecule and studies of analogous compounds like (E)-3-(pyridin-4-yl)acrylic acid, the primary intermolecular interactions expected to govern the supramolecular assembly are: nih.govmdpi.comnih.gov
Strong O-H···N Hydrogen Bonds: The carboxylic acid proton donor and the pyridine nitrogen acceptor can form robust hydrogen bonds, often leading to the formation of chains or synthons.
Weaker C-H···O Interactions: Hydrogen atoms on the pyridine ring or the vinyl group can interact with the oxygen atoms of the carboxylic acid group, contributing to the stability of the three-dimensional network.
Computational tools are used to visualize, analyze, and quantify these interactions:
Hirshfeld Surface Analysis: This is a powerful method for visualizing and quantifying intermolecular contacts in a crystal structure. The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), electrostatic potential, and curvature. This allows for a detailed graphical representation of the interaction landscape. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative prevalence. nih.govnih.gov For instance, the percentage contribution of O···H, H···H, C···H, and N···H contacts can be determined. researchgate.net
Non-Covalent Interaction (NCI) Index: The NCI index is a visualization tool based on the electron density and its derivatives. It helps to identify and characterize non-covalent interactions in real space, distinguishing between attractive hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to find and characterize the bond critical points (BCPs) associated with intermolecular interactions. The topological properties of the electron density at these BCPs provide quantitative information about the strength and nature of the interactions, such as hydrogen bonds and π–π stacking.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations: These simulation techniques can be used to model the dynamic process of self-assembly from a disordered state (e.g., in solution) to an ordered supramolecular structure. By using appropriate force fields, these simulations can predict plausible packing arrangements and provide insights into the thermodynamic and kinetic factors that govern the formation of different polymorphs.
The combination of these in silico techniques allows for a comprehensive understanding of the forces driving the supramolecular architecture of this compound, rationalizing experimentally observed crystal structures and potentially predicting new polymorphic forms. A summary of the expected interactions and the tools used to analyze them is presented in Table 2.
| Interaction Type | Description | Primary Computational Analysis Tools |
| O-H···N Hydrogen Bond | Strong interaction between the carboxylic acid -OH group (donor) and the pyridine N atom (acceptor). nih.govnih.gov | Hirshfeld Surface, NCI Index, QTAIM |
| C-H···O Interactions | Weaker hydrogen bonds between C-H donors (from the ring or vinyl group) and carbonyl oxygen acceptors. researchgate.net | Hirshfeld Surface, NCI Index |
| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of adjacent molecules. nih.gov | NCI Index, QTAIM, Geometric Analysis |
| H···H Contacts | van der Waals interactions between hydrogen atoms. researchgate.net | Hirshfeld Surface (Fingerprint Plots) |
Future Research Directions and Emerging Applications of E 3 6 Methylpyridin 2 Yl Acrylic Acid
Development of Novel and Sustainable Synthetic Routes for Scalable Production
The future production of (E)-3-(6-Methylpyridin-2-YL)acrylic acid is anticipated to move away from conventional methods towards more sustainable and economically viable synthetic strategies. A primary focus will be the adoption of green chemistry principles to minimize environmental impact and enhance efficiency. nih.gov Research is expected to concentrate on bio-based routes, potentially utilizing platform chemicals derived from biomass, such as furfural (B47365) or lactic acid, as starting points. nih.govrenewable-carbon.eunih.gov These approaches align with the broader trend of shifting from petrochemical feedstocks to renewable resources. rsc.orgrsc.org
Biocatalysis is another promising frontier, where enzymes or whole-cell systems could be engineered for the direct synthesis of the target molecule or its precursors. google.com This could lead to processes with high selectivity, operating under mild conditions and reducing the generation of hazardous waste. Furthermore, the development of catalytic routes that are highly atom-efficient, such as those using molecular oxygen as a clean oxidant, will be crucial. nih.gov For scalable production, continuous flow chemistry presents a significant opportunity. This technology can offer better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processes.
| Synthesis Strategy | Potential Advantages | Key Research Areas |
| Bio-based Feedstocks | Reduced reliance on fossil fuels, utilization of renewable resources. nih.govrsc.org | Conversion of platform chemicals like furfural and lactic acid. nih.govrenewable-carbon.eu |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. google.com | Engineered enzymes and microorganisms for direct synthesis. google.com |
| Green Catalysis | High atom economy, use of environmentally benign reagents. nih.gov | Development of catalysts using clean oxidants like O2. nih.gov |
| Continuous Flow Chemistry | Enhanced safety, precise process control, straightforward scalability. | Optimization of reaction conditions in microreactors. |
Exploration of Advanced Catalytic Systems Incorporating the Compound as a Ligand or Precursor
The unique molecular structure of this compound, featuring a pyridine (B92270) ring, a carboxylic acid group, and an acrylic acid moiety, makes it an excellent candidate for use in advanced catalytic systems. The pyridine nitrogen atom can act as a coordinating site for a wide range of transition metals, positioning the molecule as a versatile ligand. unimi.itwikipedia.org Research in this area will likely focus on synthesizing novel metal complexes where this compound modulates the catalytic activity and selectivity of the metal center. acs.orgnih.govresearchgate.net
The electronic properties of the pyridine ring, influenced by the methyl and acrylic acid substituents, can be fine-tuned to optimize catalyst performance for specific organic transformations. nih.gov Palladium(II) complexes with functionalized pyridine ligands, for example, have demonstrated efficacy in cross-coupling reactions. acs.orgnih.gov Future work could involve creating polymer-supported pyridine ligands to facilitate catalyst recovery and reuse, a key aspect of sustainable chemistry. acs.org The compound could also serve as a precursor for the synthesis of more complex, multidentate ligands, further expanding its potential in catalysis.
Rational Design and Engineering of Functional Supramolecular Architectures with Tunable Properties
The field of crystal engineering and supramolecular chemistry offers significant opportunities for this compound. The presence of both a hydrogen bond donor (the carboxylic acid) and a hydrogen bond acceptor (the pyridine nitrogen) within the same molecule facilitates the formation of robust and predictable supramolecular synthons. nih.govacs.org Specifically, the carboxylic acid-pyridine supramolecular synthon is a well-established motif that can guide the self-assembly of molecules into ordered, higher-dimensional networks. nih.govacs.orgnih.gov
Future research will focus on the rational design of cocrystals and coordination polymers where the properties of the resulting material can be tuned by modifying the molecular components. rsc.org By introducing other molecules with complementary hydrogen bonding sites, it will be possible to create intricate, multi-component supramolecular architectures with tailored functionalities. nih.govresearchgate.net The ability to control the arrangement of molecules in the solid state is crucial for developing materials with specific optical, electronic, or porous properties. The investigation of bent-shaped pyridine derivatives suggests that such molecules can be precursors to photoactive liquid crystals. rsc.org
| Supramolecular Interaction | Resulting Architecture | Potential Tunable Properties |
| Carboxylic Acid-Pyridine Synthon | 1D chains, 2D sheets nih.govnih.govresearchgate.net | Mechanical strength, thermal stability |
| Metal-Ligand Coordination | Metal-organic frameworks (MOFs), coordination polymers | Porosity, catalytic activity, guest recognition |
| π-π Stacking | 3D networks nih.gov | Electronic conductivity, optical properties |
Integration into Advanced Materials for Optoelectronics and Polymer Science
The integration of this compound into advanced materials is a promising area of future research, particularly in optoelectronics and polymer science. The conjugated system within the molecule suggests potential for interesting photophysical properties. Polymers containing pyridine moieties have been shown to exhibit fluorescence, and their properties can be enhanced through grafting. mdpi.comnih.govnih.gov
As a functional monomer, this compound can be polymerized or copolymerized to create novel polymers with tailored characteristics. researchgate.net The pyridine group can impart specific properties such as thermal stability, altered solubility, and the ability to coordinate with metal ions. mdpi.comresearchgate.net Such polymers could find applications as coatings, adhesives, or in the development of "smart" materials that respond to stimuli like pH or the presence of metal ions. In optoelectronics, the incorporation of this compound into polymer backbones or as a component in organic-inorganic hybrid materials could lead to new materials for light-emitting diodes (LEDs), sensors, or other electronic devices. units.it
Synergistic Experimental and Computational Approaches for Deeper Mechanistic Understanding and Predictive Design
To accelerate the discovery and optimization of applications for this compound, future research will increasingly rely on the synergy between experimental work and computational modeling. Computational techniques, such as Density Functional Theory (DFT), can provide profound insights into the electronic structure, stability, and reactivity of the molecule. researchgate.net These theoretical studies can help in understanding the mechanisms of reactions involving this compound, such as its polymerization or its role in catalysis. acs.org
For instance, computational models can predict the geometry and stability of metal complexes where the compound acts as a ligand, guiding the design of more effective catalysts. researchgate.net In supramolecular chemistry, modeling can help predict the most stable hydrogen-bonding patterns and crystal structures, facilitating the rational design of new materials with desired properties. nih.gov By combining computational predictions with targeted experimental validation, researchers can more efficiently explore the vast potential of this compound, leading to a more rapid development of new technologies and applications.
Q & A
Q. Key Considerations :
- The E-isomer is favored due to thermodynamic stability; confirm stereochemistry via -NMR (trans coupling constant ).
- Substituent effects: The 6-methyl group on the pyridine ring may sterically hinder condensation, requiring prolonged reaction times .
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Use a combination of spectroscopic and analytical techniques:
- -NMR : Look for doublets at δ ~6.3–6.5 ppm (Hα) and δ ~7.8–8.1 ppm (Hβ) with , confirming the E-configuration . The pyridine ring protons appear as a multiplet at δ ~7.2–8.5 ppm.
- IR Spectroscopy : Strong absorption at ~1680–1700 cm (C=O stretch) and ~2500–3300 cm (carboxylic acid O-H).
- High-Resolution Mass Spectrometry (HRMS) : Exact mass calculated for is 163.0546 g/mol .
Validation : Compare with computational data (e.g., DFT-optimized structures) to validate spectral assignments.
Advanced: How do supramolecular interactions influence the crystal packing of this compound?
Answer:
In related pyridine-acrylic acid derivatives (e.g., (E)-3-(pyridin-4-yl)acrylic acid), crystal structures reveal:
- Hydrogen-bonding networks : Carboxylic acid groups form dimers via O-H···O interactions, while pyridine N atoms participate in C-H···N contacts.
- Role of substituents : The 6-methyl group introduces steric effects, potentially disrupting planar stacking and favoring slipped π-π interactions .
Q. Methodology :
- Use single-crystal X-ray diffraction to determine bond lengths/angles.
- Analyze packing motifs with software like Mercury or CrystalExplorer.
Advanced: How can contradictory 13C^{13} \text{C}13C-NMR data for derivatives of this compound be resolved?
Answer: Contradictions often arise from:
- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, shifting peak positions. Use DMSO- (which stabilizes the acid form) for consistency.
- Dynamic effects : Rotational barriers in the acrylate moiety can broaden peaks. Acquire spectra at higher temperatures (e.g., 50°C) to enhance resolution.
Q. Advanced Techniques :
- 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating and shifts.
- Computational NMR : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Advanced: What strategies optimize the regioselective functionalization of this compound?
Answer:
- Electrophilic Aromatic Substitution (EAS) : The pyridine ring’s electron-deficient nature directs substituents to the 4-position (meta to N and methyl groups). Use nitration (HNO/HSO) or halogenation (NBS, AIBN).
- Nucleophilic Addition : The α,β-unsaturated carbonyl moiety undergoes Michael addition with Grignard reagents or amines. Control stereoselectivity using chiral catalysts (e.g., Cinchona alkaloids).
Validation : Monitor reactions via TLC and LC-MS. Isolate products using preparative HPLC .
Basic: What are the primary research applications of this compound?
Answer:
- Coordination Chemistry : Acts as a ligand for transition metals (e.g., Ru, Pd) in catalytic systems.
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents.
- Material Science : Incorporated into polymers for optoelectronic applications due to conjugated π-systems .
Advanced: How does computational modeling predict the reactivity of this compound in Diels-Alder reactions?
Answer:
- DFT Calculations : Calculate frontier molecular orbitals (FMOs) to assess electron-rich diene compatibility. The LUMO of the acrylate moiety (~-1.5 eV) suggests reactivity with electron-rich dienes.
- Transition State Analysis : Use QM/MM methods to model activation energies and regioselectivity. Software like Gaussian or CP2K can simulate reaction pathways .
Basic: What precautions are necessary for handling this compound?
Answer:
- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis.
- Safety : Use PPE (gloves, goggles) due to irritant properties. Avoid inhalation of fine powders.
- Waste Disposal : Neutralize with sodium bicarbonate before aqueous disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
